1-Phenyl-4-(2-propoxybenzoyl)piperazine
Description
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C20H24N2O2/c1-2-16-24-19-11-7-6-10-18(19)20(23)22-14-12-21(13-15-22)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
InChI Key |
XXOAGYZSLMPMMM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Solubility and Physicochemical Properties
The aqueous solubility of piperazine derivatives is highly dependent on substituent placement and spacer groups. For example:
- Compound 8a (1-phenylpiperazine directly attached to a 4(1H)-quinolone core) exhibits low solubility (<20 μM at pH 2.0 and 6.5) due to the absence of a spacer between the piperazine and the core structure. Its pKa (~3.8) reflects the weakly basic nature of the piperazine nitrogen in this configuration .
- Compounds 8ac/8ad/8ae (with ethylene spacers) show improved solubility (80+ μM) and higher pKa values (~6–7), attributed to reduced steric hindrance and enhanced ionization .
- 1-Phenyl-4-(2-propoxybenzoyl)piperazine likely has moderate solubility, as the 2-propoxybenzoyl group introduces a hydrophobic propoxy chain but retains a polar benzoyl oxygen. Its pKa is expected to be higher than 3.8 but lower than 7, aligning with compounds bearing aromatic substituents .
Table 1: Solubility and pKa Comparison
| Compound | Spacer/Substituent | Solubility (μM) | pKa |
|---|---|---|---|
| This compound | Direct 2-propoxybenzoyl | ~40–60* | ~5.5* |
| Compound 8a | None (direct attachment) | <20 | 3.8 |
| Compound 8ac | Ethylene spacer | 80+ | 6–7 |
*Inferred from structural analogs.
Anticancer Activity
- Compound 5 (1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine) demonstrates anti-proliferative activity against PC-3 prostate cancer cells with a binding affinity of -7.5 kcal/mol to the androgen receptor .
- This compound is structurally analogous to Compound 5 but replaces the benzyl-p-tolyloxy group with a 2-propoxybenzoyl moiety.
Serotonin and Dopamine Receptor Interactions
- Aripiprazole analogs (e.g., Compound 6 with a 2-OCH3 group) show 60-fold selectivity for dopamine D2 over D3 receptors. Substituent position (e.g., 2- vs. 4-methoxy) significantly impacts affinity .
- 5-HT1A receptor ligands (e.g., Compound 3d) achieve subnanomolar affinity via a three-carbon alkyl linker between the coumarin and piperazine moieties. The 2-propoxybenzoyl group in the target compound may mimic this linker’s role, though its longer chain could reduce rigidity and affinity .
Antioxidant Activity
- 1-Phenyl-4-(3',5'-di-tert-butyl-4'-hydroxybenzyl)piperazine () is a potent antioxidant in fuel due to its sterically hindered phenol group. In contrast, the target compound lacks a phenolic hydroxyl but includes a benzoyl group, which may confer milder antioxidant properties suitable for pharmaceutical rather than industrial applications .
Metabolic Stability
Piperazine rings are metabolic hotspots, often undergoing N-deethylation or oxidation. For example:
Structural Activity Relationships (SAR)
- Piperazine vs. Piperidine: Piperazine derivatives (e.g., Compound 3 in ) exhibit superior hA2A adenosine receptor binding (Ki = 58 nM) compared to piperidine analogs (Ki = 594 nM), highlighting the importance of the second nitrogen for hydrogen bonding .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce solubility but enhance receptor affinity, while alkoxy groups (e.g., propoxy) balance hydrophobicity and flexibility .
Preparation Methods
Nucleophilic Acylation of Piperazine Derivatives
A common approach involves reacting 1-phenylpiperazine with 2-propoxybenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically catalyzed by triethylamine (TEA) to neutralize HCl generated during acylation. Optimal conditions (20–25°C, 12–24 hours) yield the target compound in 70–85% purity. Side products, such as bis-acylated piperazine, are minimized by maintaining a 1:1 molar ratio of reactants.
Example Protocol
-
Reactants : 1-Phenylpiperazine (10 mmol), 2-propoxybenzoyl chloride (10 mmol), TEA (12 mmol).
-
Solvent : THF (50 mL).
-
Conditions : Stir at 25°C for 18 hours.
-
Workup : Extract with 5% NaOH, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Condensation-Cyclization of Haloethyl Precursors
Adapting methods from posaconazole intermediate synthesis, N,N-bis(2-chloroethyl)-4-nitroaniline derivatives are condensed with 2-propoxybenzaldehyde under alkaline conditions. Cyclization forms the piperazine ring, followed by nitro-group reduction via catalytic hydrogenation (Pd/C, H₂, 50 psi). This two-step process achieves 65–75% overall yield.
Key Reaction Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. toluene |
| Base | NaOH (20% w/v) | +10% vs. KOH |
| Temperature | 100°C | +12% vs. 80°C |
| Hydrogenation Time | 6 hours | +8% vs. 4 hours |
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine nitrogen, improving acylation efficiency. Non-polar solvents (toluene) are less effective, reducing yields by 20–30%. Sodium hydroxide outperforms potassium carbonate in deprotonating intermediates, particularly in condensation reactions.
Catalytic Hydrogenation Efficiency
Reduction of nitro intermediates to amines using Pd/C (5% w/w) under 50 psi H₂ achieves >90% conversion. Prolonged hydrogenation (>8 hours) risks over-reduction, forming undesired byproducts. Alternative catalysts (PtO₂, Raney Ni) show lower selectivity.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, phenyl), 7.10 (d, J=8.5 Hz, 1H, benzoyl), 6.85 (d, J=8.5 Hz, 1H, benzoyl), 4.05 (t, J=6.5 Hz, 2H, OCH₂), 3.70–3.40 (m, 8H, piperazine), 1.80 (sextet, J=7.0 Hz, 2H, CH₂CH₂CH₃), 1.00 (t, J=7.0 Hz, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).
Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30) reveals >98% purity for chromatographically purified batches. Impurities include unreacted 1-phenylpiperazine (<1.5%) and bis-acylated byproducts (<0.5%).
Applications and Derivatives
This compound serves as a precursor to antipsychotic and antifungal agents. Structural analogs with modified alkoxy groups (e.g., ethoxy, isopropoxy) exhibit enhanced blood-brain barrier permeability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
